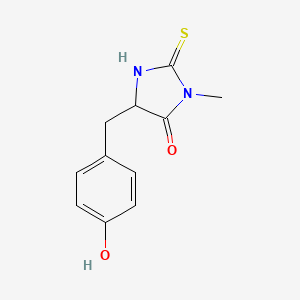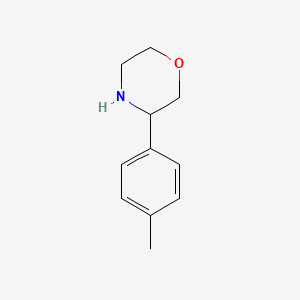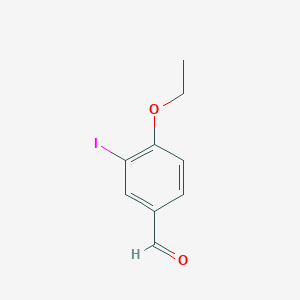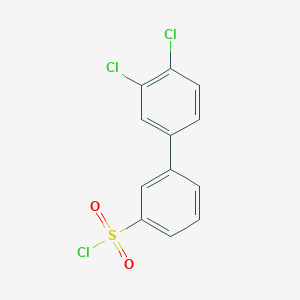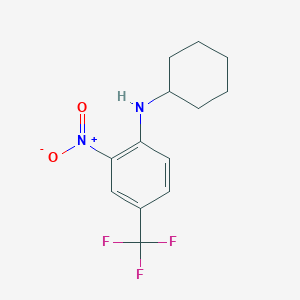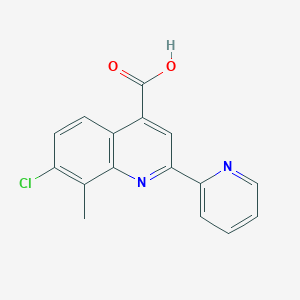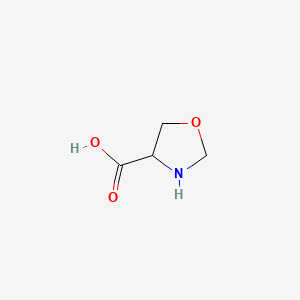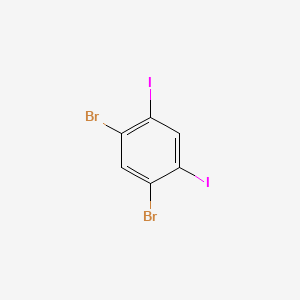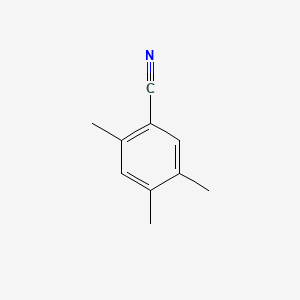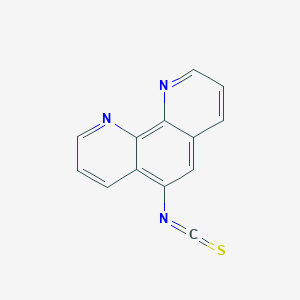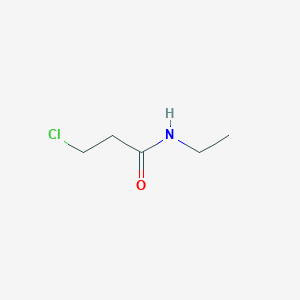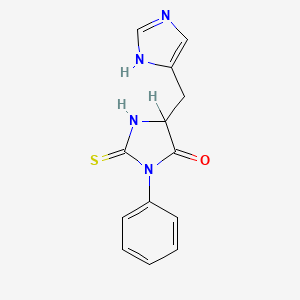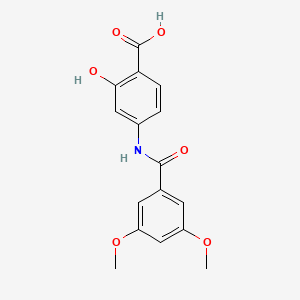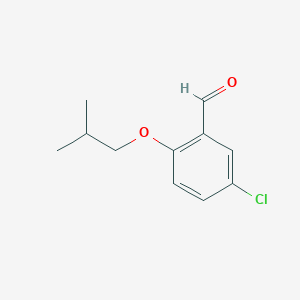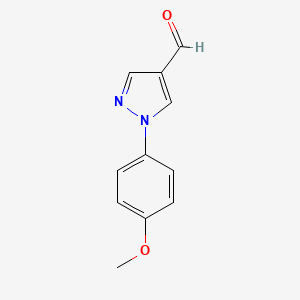
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a methoxy group (-OCH3) and an aldehyde group (-CHO).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The methoxy and aldehyde groups could be introduced through further functional group transformations. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the methoxy group and the aldehyde group attached to the carbon atoms of the ring. The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
As for the chemical reactions, the compound could potentially undergo a variety of reactions. The aldehyde group could be involved in nucleophilic addition reactions, oxidation, and reduction reactions. The methoxy group could undergo reactions typical for ethers, such as cleavage reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the aldehyde group could make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents.Applications De Recherche Scientifique
1. Synthesis and Structure Determination
- Application Summary: This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- Methods of Application: The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the desired compound .
- Results: The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The yield of the reaction was 88% .
2. Antioxidant Activity and Antimicrobial Efficacy
- Application Summary: The compound is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has been evaluated for its antioxidant and antimicrobial activities .
- Methods of Application: The compound was synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results: The synthesized compounds were found to have significant antioxidant and antimicrobial activities .
3. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application Summary: This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- Methods of Application: The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the desired compound .
- Results: The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . The yield of the reaction was 88% .
4. Synthesis of 4-Methoxyphenyl-1H-Indole and 4-Methoxyphenyl-1H-Imidazol
- Application Summary: This compound is used in the synthesis of 4-methoxyphenyl-1H-indole and 4-methoxyphenyl-1H-imidazol, which are known inhibitors of the enzyme ALOX15 .
- Methods of Application: The synthesis involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results: The synthesized compounds were found to have significant inhibitory activity against the enzyme ALOX15 .
5. Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole
- Application Summary: This compound is used in the synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The synthesized compound, 1-(4-Methoxyphenyl)-1H-pyrrole, has a molecular weight of 173.21 .
6. Synthesis of 5-(4-Methoxyphenyl)-1
- Application Summary: This compound is used in the synthesis of 5-(4-Methoxyphenyl)-1, which are known inhibitors of the enzyme ALOX15 .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The synthesized compounds were found to have significant inhibitory activity against the enzyme ALOX15 .
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Orientations Futures
The study of pyrazole derivatives is a very active area of research, given their wide range of biological activities. Future research could involve the synthesis of new pyrazole derivatives, including “1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, and testing their biological activity. This could lead to the development of new drugs with improved efficacy and safety profiles.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPYMGFCLDQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399576 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
99984-70-0 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

